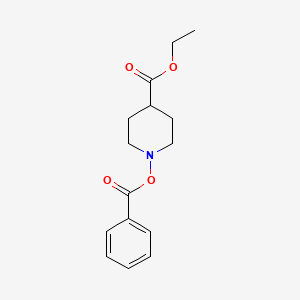

Ethyl 1-(benzoyloxy)piperidine-4-carboxylate

Description

Properties

Molecular Formula |

C15H19NO4 |

|---|---|

Molecular Weight |

277.31 g/mol |

IUPAC Name |

ethyl 1-benzoyloxypiperidine-4-carboxylate |

InChI |

InChI=1S/C15H19NO4/c1-2-19-14(17)13-8-10-16(11-9-13)20-15(18)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |

InChI Key |

CKPQTNSIIBLLGI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Piperidine Intermediates

A common approach involves nucleophilic substitution on pre-functionalized piperidine derivatives. Ethyl piperidine-4-carboxylate serves as a key intermediate, synthesized via esterification of isonipecotic acid (piperidine-4-carboxylic acid) with ethanol in the presence of thionyl chloride (SOCl₂). Subsequent functionalization introduces the benzoyloxy group:

Synthesis of Ethyl Piperidine-4-carboxylate :

Isonipecotic acid undergoes Fischer esterification with ethanol and SOCl₂, yielding ethyl piperidine-4-carboxylate as a colorless oil (94% yield).Introduction of the Benzoyloxy Group :

The nitrogen of ethyl piperidine-4-carboxylate is acylated using benzoyl chloride under basic conditions (e.g., pyridine or triethylamine). This step forms the N-benzoyl intermediate, which is subsequently oxidized or modified to introduce the benzoyloxy moiety. For example, triflic anhydride (Tf₂O) activates the hydroxyl group in N-protected intermediates, enabling displacement by benzoyloxy anions.

Key Reaction Conditions :

- Solvent: Dichloromethane (DCM) or toluene.

- Base: Triethylamine or pyridine.

- Temperature: 0°C to room temperature.

Enzymatic Resolution for Stereoselective Synthesis

For enantiomerically pure forms, lipase-catalyzed resolutions are employed. This method is critical in synthesizing intermediates for β-lactamase inhibitors like avibactam:

Preparation of (2S,5S)-Ethyl 5-Hydroxypiperidine-2-carboxylate :

Ethyl 5-hydroxypicolinate is reduced and resolved using Lipozyme CALB, achieving >99% enantiomeric excess (ee).Benzoyloxy Group Installation :

The hydroxyl group is activated with triflic anhydride (Tf₂O) and displaced by benzyloxyamine (NH₂OBn), followed by benzoylation.

Key Steps :

- Lipase: Candida antarctica lipase B (CALB).

- Resolution: Phosphate buffer (pH 7.5), 25°C, 12 h.

- Benzoylation: Benzoyl chloride, CH₃CN, −30°C to RT.

Protection-Deprotection Strategies

Tert-butyloxycarbonyl (Boc) protection is widely used to safeguard the piperidine nitrogen during synthesis:

Boc Protection :

Ethyl piperidine-4-carboxylate is treated with di-tert-butyl dicarbonate [(Boc)₂O] in THF, forming the Boc-protected intermediate.Benzoyloxy Introduction :

The Boc group is selectively removed under acidic conditions (e.g., HCl/dioxane), and the free amine is acylated with benzoyl chloride.

Yield Optimization :

- Boc protection: 85–92% yield.

- Deprotection: 4M HCl in dioxane, 0°C to RT.

- Acylation: Benzoyl chloride (1.2 equiv), DCM, 0°C.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | Short reaction times; scalable | Requires pre-functionalized intermediates | 60–75% |

| Friedel-Crafts Acylation | Direct benzoyl installation; high regioselectivity | Harsh conditions; byproduct formation | 50–65% |

| Enzymatic Resolution | High enantioselectivity; green chemistry | Costly enzymes; extended reaction times | 70–85% |

| Protection-Deprotection | Selective functionalization; purity control | Multiple steps; Boc removal challenges | 65–80% |

Industrial-Scale Considerations

Industrial production prioritizes cost-effectiveness and atom economy. Key considerations include:

- Solvent Selection : Toluene and ethyl acetate are preferred for their low toxicity and ease of removal.

- Catalyst Recycling : Iridium and lipase catalysts are reused via immobilization techniques.

- Waste Management : Polyphosphoric acid and aluminum chloride waste are neutralized before disposal.

Emerging Methodologies

Recent advances focus on flow chemistry and photoredox catalysis:

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(benzoyloxy)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-(benzoyloxy)piperidine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(benzoyloxy)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Piperidine 1-Position

Piperidine-4-carboxylate derivatives differ primarily in their 1-position substituents, which influence physicochemical properties and biological activity.

Table 1: Comparison of Key Derivatives

Key Observations :

- Electron-Withdrawing Groups : Derivatives like 4-chlorobenzoyl (Cl) increase lipophilicity and may enhance blood-brain barrier penetration .

- Bulkier Substituents: The 3-tosylquinolin-4-yl group in introduces antibacterial activity but reduces solubility due to the tosylquinoline moiety.

- Synthetic Yields : Benzyl-substituted derivatives (e.g., 2-chlorobenzyl in ) show moderate to high yields (60–76%), influenced by steric hindrance during alkylation.

Table 2: Activity Profiles of Selected Derivatives

Key Insights :

- Antibacterial vs. Antiviral: The tosylquinolinyl derivative targets bacteria, while the 4-chlorobenzyl-quinolinyl variant inhibits viral replication, highlighting substituent-dependent selectivity.

- Enzyme Inhibition : Sulfonamide-containing derivatives (e.g., ) exhibit carbonic anhydrase inhibition, a mechanism leveraged in treating glaucoma and epilepsy.

Physicochemical and Structural Comparisons

Solubility and Stability:

- This compound : Moderate solubility in organic solvents (e.g., DCM, EtOH) due to the ester and benzoyloxy groups .

- Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate : Higher polarity from the pyridazine ring improves aqueous solubility (melting point: 55–60°C) .

Crystal Structures:

- The 3-tosylquinolin-4-yl derivative forms a monoclinic crystal lattice (space group P2₁/c), stabilized by C–H···O and π-π interactions.

Biological Activity

Ethyl 1-(benzoyloxy)piperidine-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound has the chemical formula C15H19NO3 and is classified under piperidine derivatives. It features a benzoyloxy group that may contribute to its biological activity. The synthesis of this compound often involves standard organic reactions, including esterification and acylation processes.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects. The compound is predicted to exhibit several biological activities based on its structure. The PASS (Prediction of Activity Spectra for Substances) online service has been utilized to assess its potential effects.

Predicted Biological Activities

According to PASS predictions, this compound may exhibit the following activities:

| Activity | Probability |

|---|---|

| Glyceryl-ether monooxygenase inhibitor | 0.700 |

| Ovulation inhibitor | 0.651 |

| Gestagen antagonist | 0.634 |

| Spasmolytic | 0.612 |

These predictions highlight the compound's potential as a therapeutic agent in areas such as reproductive health and neuromuscular function.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of piperidine derivatives similar to this compound. These studies provide insights into their mechanisms of action and therapeutic applications.

- Local Anesthetic Activity : Research indicates that piperidine derivatives can exhibit local anesthetic properties, potentially useful in surgical applications . this compound may share this property due to structural similarities with known anesthetics.

- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity, which could be beneficial in treating infections . The presence of the benzoyloxy group may enhance this effect by improving membrane permeability.

- Neuropharmacological Effects : Studies have suggested that piperidine compounds can modulate neurotransmitter systems, particularly GABAergic pathways, which are crucial for managing conditions like epilepsy . this compound might influence these pathways, warranting further investigation.

Toxicity and Safety Profile

While the predicted biological activities are promising, it is essential to consider potential toxicity. The PASS analysis also indicates possible toxic effects associated with this compound:

| Toxic Effect | Probability |

|---|---|

| Teratogenicity | 0.667 |

| Embryotoxicity | 0.658 |

| Reproductive dysfunction | 0.619 |

These findings necessitate thorough toxicological assessments before clinical applications can be considered.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.